molecular formula C6H12O4 B13692086 Propyl 2,3-dihydroxypropanoate

Propyl 2,3-dihydroxypropanoate

Cat. No.: B13692086
M. Wt: 148.16 g/mol
InChI Key: SFNVWNJSIUCHES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propyl 2,3-dihydroxypropanoate is an organic compound with the molecular formula C6H12O4. It is a colorless liquid with a fruity aroma and is commonly used in organic synthesis reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl 2,3-dihydroxypropanoate can be synthesized through the esterification of 2,3-dihydroxypropanoic acid (glyceric acid) with propanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion . The reaction can be represented as follows:

Glyceric Acid+PropanolH2SO4Propyl 2,3-dihydroxypropanoate+Water\text{Glyceric Acid} + \text{Propanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Glyceric Acid+PropanolH2​SO4​​Propyl 2,3-dihydroxypropanoate+Water

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with continuous stirring and temperature control to optimize yield and purity. The product is then purified through distillation or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

Propyl 2,3-dihydroxypropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propyl 2,3-dihydroxypropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of propyl 2,3-dihydroxypropanoate involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release active compounds that exert biological effects .

Comparison with Similar Compounds

Propyl 2,3-dihydroxypropanoate can be compared with similar compounds such as:

Uniqueness

This compound is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its combination of hydroxyl and ester groups makes it versatile for various chemical reactions and applications .

Properties

Molecular Formula

C6H12O4

Molecular Weight

148.16 g/mol

IUPAC Name

propyl 2,3-dihydroxypropanoate

InChI

InChI=1S/C6H12O4/c1-2-3-10-6(9)5(8)4-7/h5,7-8H,2-4H2,1H3

InChI Key

SFNVWNJSIUCHES-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C(CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.